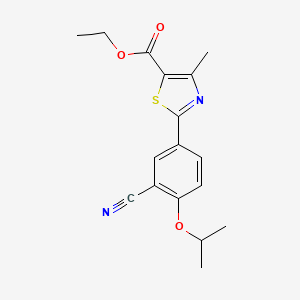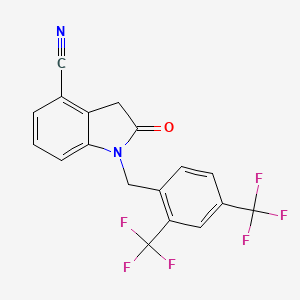
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, an oxoindoline core, and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2,4-bis(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with an appropriate indoline derivative to form the intermediate compound.
Cyclization and Oxidation: The intermediate is then cyclized and oxidized to form the oxoindoline core.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced through a suitable reaction, such as the addition of cyanide ion under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoindoline core to its reduced form.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxoindoline core can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific molecular targets, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-2-oxoindoline-4-carbonitrile: This compound has dichlorobenzyl groups instead of trifluoromethyl groups, affecting its chemical properties and biological activity.
1-(2,4-Dimethylbenzyl)-2-oxoindoline-4-carbonitrile:
1-(2,4-Difluorobenzyl)-2-oxoindoline-4-carbonitrile: The difluorobenzyl groups provide different electronic effects compared to trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H10F6N2O |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)12-5-4-11(14(6-12)18(22,23)24)9-26-15-3-1-2-10(8-25)13(15)7-16(26)27/h1-6H,7,9H2 |
Clé InChI |
QNSGYKIOEBZWJP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


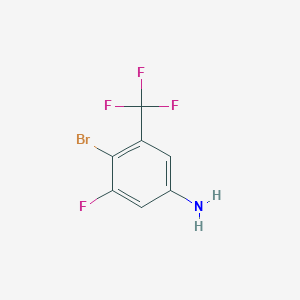
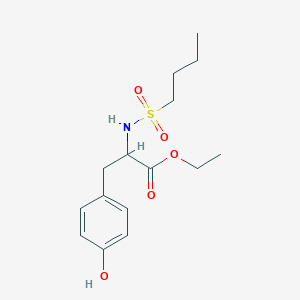
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

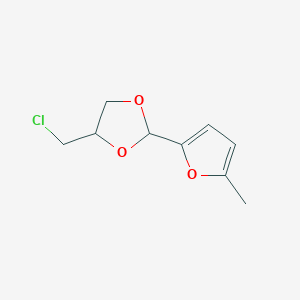


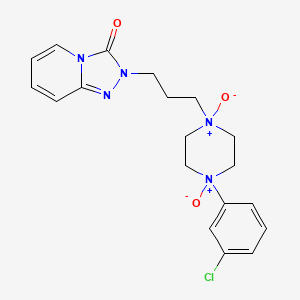

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
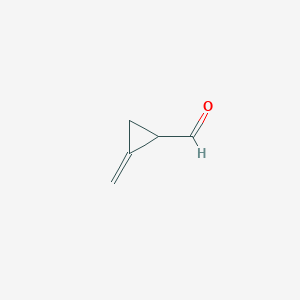
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
